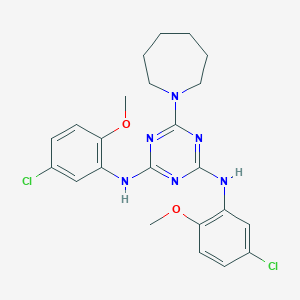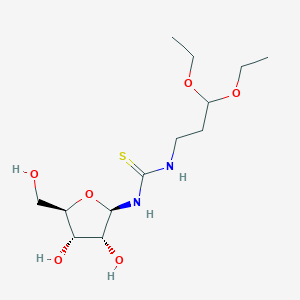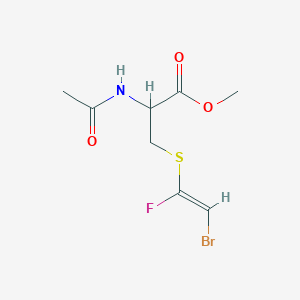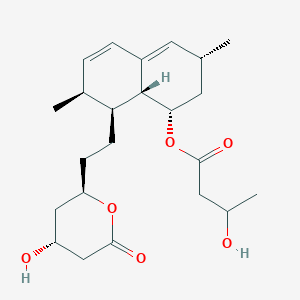
Esperamicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esperamicin C is a highly potent cytotoxic compound that belongs to the group of enediyne antibiotics. It was first isolated from the fermentation broth of Actinomadura verrucosospora in 1987 and has since been a subject of extensive research due to its remarkable biological activities. Esperamicin C has been found to possess potent antitumor activity, making it a promising candidate for cancer chemotherapy.
Wirkmechanismus
Esperamicin C belongs to the group of enediyne antibiotics, which are known for their potent DNA cleaving activity. Esperamicin C exerts its cytotoxic effect by binding to DNA and inducing double-strand breaks. The mechanism of action of esperamicin C involves the formation of a diradical species that abstracts hydrogen atoms from the deoxyribose sugar in DNA, leading to the formation of a highly reactive enediyne intermediate. This intermediate then undergoes a series of cyclization reactions, resulting in the formation of a highly reactive species that cleaves DNA.
Biochemical and Physiological Effects
Esperamicin C has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, inhibit DNA synthesis, and disrupt the cell cycle. It has also been found to induce oxidative stress and activate the p53 pathway, leading to cell death. Esperamicin C has been shown to be highly toxic to cancer cells, while having minimal effect on normal cells, making it a promising candidate for cancer chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
Esperamicin C has several advantages for lab experiments. It is highly potent and effective against a wide range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells. However, esperamicin C has several limitations for lab experiments. It is difficult to synthesize and has low yields. It is also highly toxic, making it difficult to handle and study.
Zukünftige Richtungen
Despite the challenges associated with esperamicin C, there are several future directions for its research. One direction is the development of more efficient synthesis methods to increase the yield of esperamicin C and its analogs. Another direction is the investigation of the mechanism of action of esperamicin C to better understand its cytotoxic effects. Additionally, there is a need to explore the potential of esperamicin C as a targeted therapy for cancer, as well as its potential use in combination with other chemotherapeutic agents. Finally, there is a need to investigate the potential of esperamicin C as a tool for genetic engineering, due to its ability to induce DNA damage.
Synthesemethoden
Esperamicin C is a complex natural product that is difficult to synthesize. The synthesis of esperamicin C involves several steps, including the preparation of the enediyne core, the attachment of the sugar moiety, and the introduction of the side chain. The most common approach to the synthesis of esperamicin C is the convergent synthesis, which involves the assembly of the different fragments of the molecule. This method has been successful in producing esperamicin C and its analogs, albeit with low yields.
Wissenschaftliche Forschungsanwendungen
Esperamicin C has been extensively studied for its antitumor activity. It has been found to be highly effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Esperamicin C exerts its cytotoxic effect by inducing DNA damage, specifically double-strand breaks, leading to cell death. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer chemotherapy.
Eigenschaften
CAS-Nummer |
107453-55-4 |
|---|---|
Produktname |
Esperamicin C |
Molekularformel |
C40H57N3O14S4 |
Molekulargewicht |
932.2 g/mol |
IUPAC-Name |
methyl N-[(1S,4Z,8S,12S,13E)-1,12-dihydroxy-8-[(2R,3R,4S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C40H57N3O14S4/c1-20(2)41-24-19-52-28(18-27(24)50-5)56-35-33(45)31(43-57-29-17-25(44)36(58-7)22(4)53-29)21(3)54-38(35)55-26-13-11-9-10-12-15-40(49)23(14-16-60-61-59-8)30(26)32(34(46)37(40)47)42-39(48)51-6/h9-10,14,20-22,24-29,31,33,35-38,41,43-45,47,49H,16-19H2,1-8H3,(H,42,48)/b10-9-,23-14+/t21-,22-,24+,25+,26+,27+,28+,29+,31?,33+,35-,36-,37-,38+,40+/m1/s1 |
InChI-Schlüssel |
JRSLIWPVTGZREY-CMIFKYRDSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)ONC2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3C[C@@H]([C@H](CO3)NC(C)C)OC)O[C@H]4C#C/C=C\C#C[C@]\5([C@@H](C(=O)C(=C4/C5=C\CSSSC)NC(=O)OC)O)O)C)O)SC |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Synonyme |
esperamicin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
![4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)
![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)



![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)

